4-benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine

monoamine transporter 4-benzylpiperidine carboxamide structure–activity relationship

4-Benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine (CAS 1040706-29-3, molecular formula C20H20ClN5O, molecular weight 381.9) belongs to the 4-benzylpiperidine carboxamide structural class, a scaffold systematically explored for monoamine neurotransmitter reuptake inhibition. The compound incorporates a distinct 2-chloro-5-(1H-tetrazol-1-yl)benzoyl pharmacophore—a substitution pattern that differentiates it from the biphenyl, naphthyl, and diphenylmethyl analogs dominating published SAR studies.

Molecular Formula C20H20ClN5O
Molecular Weight 381.9 g/mol
Cat. No. B4906671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine
Molecular FormulaC20H20ClN5O
Molecular Weight381.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl
InChIInChI=1S/C20H20ClN5O/c21-19-7-6-17(26-14-22-23-24-26)13-18(19)20(27)25-10-8-16(9-11-25)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2
InChIKeyOELMMUWNCSDYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine: A 4-Benzylpiperidine Carboxamide for Neuroscience Probe & Screening Collection Procurement


4-Benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine (CAS 1040706-29-3, molecular formula C20H20ClN5O, molecular weight 381.9) belongs to the 4-benzylpiperidine carboxamide structural class, a scaffold systematically explored for monoamine neurotransmitter reuptake inhibition [1]. The compound incorporates a distinct 2-chloro-5-(1H-tetrazol-1-yl)benzoyl pharmacophore—a substitution pattern that differentiates it from the biphenyl, naphthyl, and diphenylmethyl analogs dominating published SAR studies [2]. This structural identity positions the compound as a candidate for neuroscience-targeted screening libraries where tetrazole-containing carboxamides are underrepresented.

Why Generic 4-Benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine Substitution Carries Procurement Risk


Within the 4-benzylpiperidine carboxamide series, small changes to the aromatic R1 substituent produce profound shifts in transporter selectivity. Published SAR demonstrates that biphenyl substitution favors SERT inhibition while diphenylmethyl groups favor DAT, and 2-naphthyl substitution enhances NET/SERT dual inhibition [1]. The 2-chloro-5-(1H-tetrazol-1-yl)phenyl moiety present in this compound has no direct SAR analog in the published 24-compound carboxamide panel or the 31-compound benzylpiperidine-tetrazole series, meaning its transporter inhibition profile cannot be reliably predicted from any single close analog [2]. Procuring a generic benzylpiperidine or an alternative tetrazole regioisomer without the 2-chloro substitution risks introducing uncharacterized selectivity and potency deviations that undermine assay reproducibility in neuroscience screening campaigns.

4-Benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine: Quantitative Differentiation Evidence from 4-Benzylpiperidine Carboxamide SAR


Unique 2-Chloro-5-(1H-tetrazol-1-yl)benzoyl Substituent Versus Published 4-Benzylpiperidine Carboxamide Panel

Among the 24 4-benzylpiperidine carboxamides characterized in the 2021 SAR study, the R1 substituent repertoire is limited to biphenyl, diphenylmethyl, fused heterocyclic (benzodioxole, benzofuran), and naphthyl groups [1]. No compound in this panel contains a tetrazole ring or a 2-chloro substitution on the benzoyl aromatic ring. The 2-chloro-5-(1H-tetrazol-1-yl)benzoyl pharmacophore present in the target compound thus represents a structurally uncharacterized region of the SAR landscape. This absence of direct comparator data means the target compound cannot be replaced by any single panel compound (e.g., the biphenyl analog 7e or the 2-naphthyl analog 8j) without introducing an unknown transporter selectivity profile.

monoamine transporter 4-benzylpiperidine carboxamide structure–activity relationship

Distinct Scaffold Topology Relative to Benzylpiperidine–Tetrazole TRI Series (2-Carbon vs. 3-Carbon Linker)

The 2017 benzylpiperidine–tetrazole TRI series (31 compounds) employs a flexible alkyl linker (2- or 3-carbon) between the tetrazole-phenyl ring and the 4-benzylpiperidine nitrogen, whereas the target compound uses a direct carboxamide (benzoyl) linkage with zero aliphatic carbons between the carbonyl and the piperidine nitrogen [1]. The SAR data demonstrate that linker length critically controls DAT inhibitory activity: compounds with a 2-carbon linker inhibit DAT with much higher potency than those with a 3-carbon linker, with DAT inhibition largely absent in the 3-carbon linker series [1]. The target compound's zero-carbon carboxamide linker represents a distinct topological class whose DAT activity cannot be predicted from the flexible-linker series.

triple reuptake inhibitor benzylpiperidine-tetrazole linker SAR

Tetrazole Regioisomer Specificity: 1H-Tetrazol-1-yl vs. 2H-Tetrazol-2-yl Substitution

The target compound bears a 1H-tetrazol-1-yl substituent directly on the benzoyl ring, whereas the 2017 benzylpiperidine–tetrazole series employs 5-phenyl-1H-tetrazole or 5-phenyl-2H-tetrazole isomers connected via an alkyl linker [1]. Tetrazole regioisomerism (1H- vs. 2H-substitution on the phenyl ring) alters the spatial orientation of the tetrazole nitrogens relative to the transporter binding pocket, which can affect hydrogen-bonding interactions with residues such as Asp98 in hSERT [1]. The target compound's 1-(1H-tetrazol-1-yl) substitution pattern on the benzoyl ring is not represented in either the carboxamide or the flexible-linker series, making it a structurally unique pharmacophore element.

tetrazole regioisomer monoamine reuptake pharmacophore

Molecular Weight and Physicochemical Differentiation from Benzylpiperidine–Tetrazole TRIs

The target compound has a molecular weight of 381.9 g/mol and a calculated ClogP influenced by the chloro substituent, whereas the most potent benzylpiperidine–tetrazole TRI (compound 2q, which bears a 6-methoxy-2-naphthyl tetrazole substituent) has a substantially higher molecular weight (estimated ~470–500 g/mol based on the scaffold) and distinct lipophilicity [1]. Lower molecular weight within the CNS drug-like space (generally <450 g/mol) can correlate with improved blood–brain barrier permeability, making the target compound a potentially more CNS-favorable scaffold for hit-to-lead optimization than the higher-MW TRI series compounds.

molecular weight CNS drug-likeness procurement specification

Procurement-Ready Application Scenarios for 4-Benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine in Neuroscience and Screening


Neuroscience Screening Library Expansion with a Structurally Distinct 4-Benzylpiperidine Carboxamide

The compound's 2-chloro-5-(1H-tetrazol-1-yl)benzoyl pharmacophore occupies a region of chemical space not represented in the published 24-compound 4-benzylpiperidine carboxamide SAR panel [1]. Incorporating this compound into a neuroscience-focused screening library therefore increases scaffold diversity and enables the discovery of monoamine transporter ligands with selectivity profiles unattainable from biphenyl, naphthyl, or diphenylmethyl-substituted analogs.

Hit-to-Lead Optimization Starting Point for CNS-Penetrant Triple Reuptake Inhibitors

With a molecular weight of 381.9 g/mol—approximately 90–120 g/mol lower than the lead benzylpiperidine–tetrazole TRI compound 2q—and a rigid carboxamide linker topology distinct from the flexible alkyl linker series, this compound offers a differentiated physicochemical starting point for medicinal chemistry programs targeting CNS-penetrant TRIs with potentially improved pharmacokinetic properties [1].

Selectivity Tool Compound for Deconvoluting Tetrazole Pharmacophore Contributions to Transporter Binding

Because the compound is the only 4-benzylpiperidine carboxamide bearing a 1-(1H-tetrazol-1-yl) substituent directly on the benzoyl ring, it can serve as a chemical probe to isolate the contribution of the N1-linked tetrazole to SERT/NET/DAT binding affinity and selectivity, in contrast to the 5-phenyl-1H-tetrazole or 5-phenyl-2H-tetrazole regioisomers used in flexible-linker TRI series [1].

Negative Control or Orthogonal Chemotype in SAR-by-Catalog Studies

In SAR-by-catalog approaches aimed at understanding monoamine transporter pharmacophore requirements, this compound functions as an orthogonal chemotype: its zero-carbon carboxamide linker and chloro-substituted benzoyl ring are absent from both the flexible-linker benzylpiperidine–tetrazole series and the 4-benzylpiperidine carboxamide panel, enabling researchers to probe the effect of linker rigidity and halogen substitution on transporter inhibition independent of the dominant SAR trends [1][2].

Quote Request

Request a Quote for 4-benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.